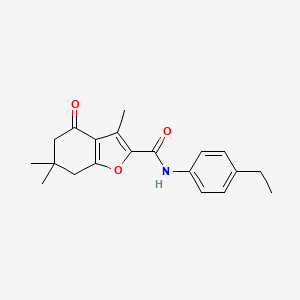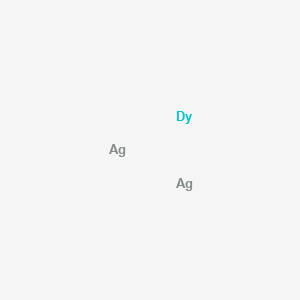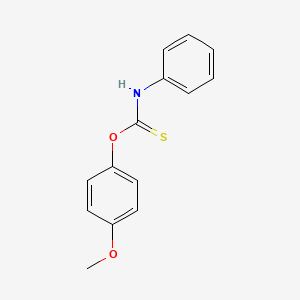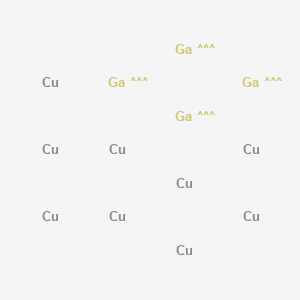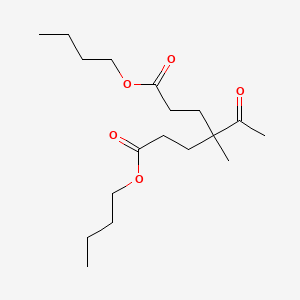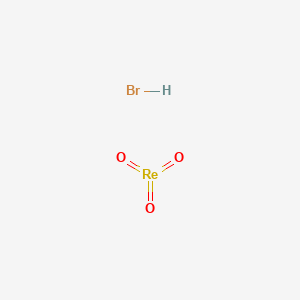
Trioxorhenium--hydrogen bromide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioxorhenium–hydrogen bromide (1/1) is a chemical compound that combines trioxorhenium with hydrogen bromide in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trioxorhenium–hydrogen bromide typically involves the reaction of rhenium heptoxide with hydrogen bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows: [ \text{Re}_2\text{O}_7 + 2 \text{HBr} \rightarrow 2 \text{ReO}_3\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of trioxorhenium–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and products.
化学反応の分析
Types of Reactions: Trioxorhenium–hydrogen bromide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of rhenium.
Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of trioxorhenium–hydrogen bromide.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like chloride or iodide ions can be used in substitution reactions.
Major Products:
Oxidation: The major products include oxidized organic compounds and rhenium oxides.
Reduction: Reduced rhenium species and hydrogen gas.
Substitution: Substituted rhenium compounds with different halides.
科学的研究の応用
Trioxorhenium–hydrogen bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: Its potential as a biochemical probe for studying enzyme mechanisms is being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
作用機序
The mechanism by which trioxorhenium–hydrogen bromide exerts its effects involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to substrates, facilitating various oxidation reactions. The molecular targets include organic molecules with functional groups that can be oxidized, such as alcohols and alkenes. The pathways involved often include the formation of reactive intermediates that further react to form the final products.
類似化合物との比較
Methylrhenium trioxide:
Rhenium heptoxide: Another rhenium compound with strong oxidizing properties, used in different contexts compared to trioxorhenium–hydrogen bromide.
Uniqueness: Trioxorhenium–hydrogen bromide is unique due to its specific combination of rhenium and bromide, which imparts distinct reactivity and catalytic properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
13550-30-6 |
|---|---|
分子式 |
BrHO3Re |
分子量 |
315.12 g/mol |
IUPAC名 |
trioxorhenium;hydrobromide |
InChI |
InChI=1S/BrH.3O.Re/h1H;;;; |
InChIキー |
ONDLONSMWLKSEQ-UHFFFAOYSA-N |
正規SMILES |
O=[Re](=O)=O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


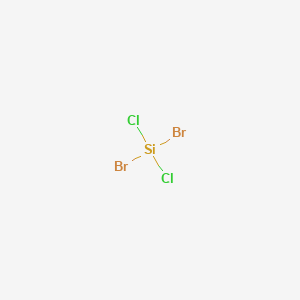

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

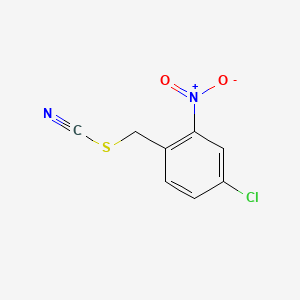
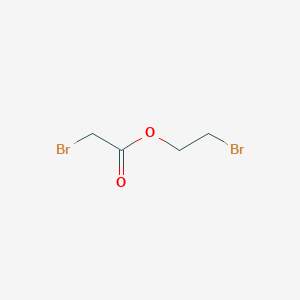
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
